Z-Phe-osu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

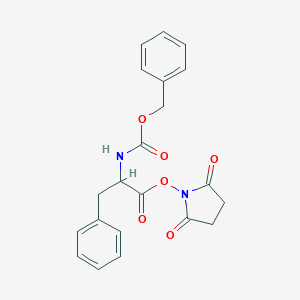

(2,5-dioxopyrrolidin-1-yl) 3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJNKVWQJKPXCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955546 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-32-8 | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Z-Phe-OSu: Synthesis, Properties, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-Phe-OSu, is a pivotal reagent in the field of peptide synthesis and bioconjugation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications. Detailed experimental protocols for its use in peptide coupling and subsequent deprotection are presented, alongside a summary of its physical and chemical characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of peptides for therapeutic and research purposes.

Introduction

This compound is an activated form of the amino acid L-phenylalanine, widely employed in the construction of peptide bonds.[1] Its structure incorporates two key features: the benzyloxycarbonyl (Z or Cbz) group, which serves as a temporary protecting group for the α-amino function, and the N-hydroxysuccinimide (OSu) ester, which activates the carboxyl group for efficient amide bond formation.[2] The Z-group offers stability under various reaction conditions and can be selectively removed, typically through catalytic hydrogenation.[3] The OSu-ester provides high reactivity towards primary and secondary amines, facilitating peptide coupling under mild conditions.[3] This combination makes this compound a valuable tool in both solution-phase and solid-phase peptide synthesis.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [4] |

| Synonyms | Z-L-Phe-OSu, Cbz-L-Phe-OSu | [4] |

| CAS Number | 3397-32-8 | [4] |

| Molecular Formula | C₂₁H₂₀N₂O₆ | [2] |

| Molecular Weight | 396.39 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 138 - 140 °C | N/A |

| Optical Rotation | [α]²⁰/D = -59 ± 1° (c=1 in DMF) | N/A |

| Solubility | Soluble in organic solvents such as DMF and DCM. | [2] |

| Storage Conditions | Store at 0 - 8 °C, desiccated. | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound from Z-Phe-OH

This protocol describes the synthesis of this compound from N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) and N-hydroxysuccinimide (NHS) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[5]

Materials:

-

N-α-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

N-hydroxysuccinimide (NHS)

-

N,N'-dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve Z-Phe-OH (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or EtOAc.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or EtOAc.

-

Add the DCC solution dropwise to the Z-Phe-OH and NHS solution at 0 °C with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Solution-Phase Peptide Coupling: Synthesis of Z-Phe-Gly-OMe

This protocol details the coupling of this compound with glycine (B1666218) methyl ester hydrochloride (H-Gly-OMe·HCl) to form the protected dipeptide Z-Phe-Gly-OMe.[3]

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve H-Gly-OMe·HCl (1.1 eq) in anhydrous DCM.

-

Add DIPEA or TEA (1.1 eq) to the solution and stir at room temperature for 15-20 minutes to generate the free base of glycine methyl ester.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the freshly prepared H-Gly-OMe solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Expected Yields:

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the benzyloxycarbonyl (Z) protecting group from a peptide.[3]

Materials:

-

Z-protected peptide (e.g., Z-Phe-Gly-OMe)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

-

Dissolve the Z-protected peptide in methanol or ethanol in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (typically 10% by weight of the peptide).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Logical Workflow for Peptide Synthesis

The overall process of synthesizing a dipeptide using this compound can be visualized as a multi-step workflow.

Caption: Workflow for dipeptide synthesis using this compound.

Applications in Drug Development

The primary application of this compound in drug development lies in the synthesis of bioactive peptides. Peptides are increasingly important as therapeutic agents due to their high specificity and potency. This compound serves as a key building block for introducing phenylalanine residues into peptide sequences. Phenylalanine is a common amino acid in many biologically active peptides, including those with antimicrobial, antihypertensive, and opioid activities.

Furthermore, the OSu ester functionality of this compound can be utilized in bioconjugation to attach peptides to other molecules, such as proteins, antibodies, or drug delivery systems. This is particularly relevant for the development of targeted therapies and antibody-drug conjugates (ADCs).

Conclusion

This compound is a versatile and efficient reagent for the incorporation of a protected phenylalanine residue in peptide synthesis. Its well-defined chemical properties and reactivity, coupled with established protocols for its use and subsequent deprotection, make it an invaluable tool for chemists in both academic and industrial research. The methodologies outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of a wide range of peptides for various applications in drug discovery and development.

References

A Comprehensive Technical Guide to N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly abbreviated as Z-Phe-OSu, is a pivotal amine-reactive building block in the fields of peptide synthesis, bioconjugation, and drug development. This comprehensive technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors. The strategic incorporation of the phenylalanine residue, protected by a benzyloxycarbonyl (Z) group and activated by an N-hydroxysuccinimide (OSu) ester, offers a versatile tool for the precise modification of biomolecules.

Chemical Properties and Data

This compound is a white to off-white solid that is soluble in various organic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[1] Its key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Full Name | N-benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester | [2] |

| Synonyms | Z-L-Phe-OSu, Cbz-L-Phe-OSu | [2] |

| CAS Number | 3397-32-8 | [2] |

| Molecular Formula | C₂₁H₂₀N₂O₆ | [2] |

| Molecular Weight | 396.39 g/mol | [2] |

| Melting Point | 140-140.5 °C | [3] |

| Storage Conditions | -20°C, desiccated | [1] |

Core Applications

The utility of this compound stems from the reactivity of the N-hydroxysuccinimide ester towards primary and secondary amines, forming stable amide bonds.[1] The benzyloxycarbonyl (Z) group provides robust protection for the amine of the phenylalanine residue, which can be cleanly removed by catalytic hydrogenation.[1]

Peptide Synthesis

In solution-phase peptide synthesis, this compound serves as an activated phenylalanine derivative for the stepwise elongation of peptide chains. The OSu group acts as an excellent leaving group, facilitating efficient peptide bond formation under mild conditions.[1]

Bioconjugation and Drug Development

This compound is instrumental in bioconjugation, the process of covalently linking molecules to biomolecules such as proteins and antibodies. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs). In this context, this compound can be part of a linker that connects a cytotoxic drug to an antibody. The phenylalanine residue within the linker can be specifically recognized and cleaved by enzymes like cathepsins, which are often overexpressed in the tumor microenvironment, leading to the targeted release of the drug.[][5]

Experimental Protocols

Synthesis of this compound from Z-Phe-OH

This protocol describes the synthesis of this compound from N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) using a carbodiimide (B86325) coupling agent.

Materials:

-

N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve Z-Phe-OH (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.

-

Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with cold DCM.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity (by HPLC) | >98% |

| Reaction Time | 12-16 hours |

Peptide Coupling using this compound

This protocol details the coupling of this compound to an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe).

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA or TEA (1.1 equivalents) and stir at room temperature for 15-20 minutes to generate the free base.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared H-Gly-OMe solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the this compound is consumed.[1]

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude protected dipeptide.

-

Purify the product by flash column chromatography or recrystallization.

Bioconjugation of a Protein with this compound

This protocol provides a general procedure for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column or dialysis membrane

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.[6]

-

Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.

Stability of this compound

The N-hydroxysuccinimide ester of this compound is susceptible to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis is highly dependent on pH and temperature.

Quantitative Data on NHS Ester Hydrolysis:

| pH | Temperature | Approximate Half-life |

| 7.0 | Room Temp | 4-5 hours |

| 8.0 | Room Temp | ~1 hour |

| 8.5 | Room Temp | ~30 minutes |

| 9.0 | Room Temp | <10 minutes |

Note: These are general values for NHS esters and can vary depending on the specific molecule and buffer conditions.

Visualizing Key Processes

Synthesis of this compound

Caption: Synthesis of this compound from Z-Phe-OH, NHS, and DCC.

Peptide Coupling Workflow

Caption: Workflow for peptide bond formation using this compound.

Antibody-Drug Conjugate (ADC) Linker Cleavage

Caption: Enzymatic cleavage of a Phe-containing linker in an ADC.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected phenylalanine residue into peptides and bioconjugates. Its well-defined reactivity and the stability of the resulting amide bond, coupled with the established methods for the removal of the Z-protecting group, make it an invaluable tool for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, reaction kinetics, and appropriate handling, as detailed in this guide, is crucial for its successful application in the synthesis of novel therapeutics and research probes.

References

- 1. benchchem.com [benchchem.com]

- 2. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 3397-32-8 [chemicalbook.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Z-Phe-Osu: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Z-Phe-Osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Chemical Properties

This compound is a widely utilized amino acid derivative in peptide chemistry. The benzyloxycarbonyl (Z) group provides protection for the amino group of phenylalanine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation.

| Property | Value |

| CAS Number | 3397-32-8 |

| Molecular Formula | C₂₁H₂₀N₂O₆ |

| Molecular Weight | 396.39 g/mol [1][2] |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF) |

| Storage Conditions | Store at -20°C, desiccated |

Applications in Research and Drug Development

This compound is a key building block in the synthesis of peptides and bioconjugates. Its primary applications include:

-

Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis to incorporate a protected phenylalanine residue into a peptide sequence.[1][3]

-

Bioconjugation: The activated OSu ester readily reacts with primary amines on proteins, antibodies, or other biomolecules to form stable amide bonds. This is crucial for creating antibody-drug conjugates (ADCs), pegylated proteins, and other targeted therapeutics.

-

Drug Discovery: The synthesis of novel peptide-based therapeutics often relies on the precise incorporation of amino acids like phenylalanine using reagents such as this compound.

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Solution-Phase Peptide Synthesis: Dipeptide Formation

This protocol outlines the coupling of this compound with an amino acid ester (e.g., Glycine methyl ester, H-Gly-OMe) to form a protected dipeptide.

Materials:

-

This compound

-

H-Gly-OMe·HCl

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Preparation of Free Amine: Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM. Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 20 minutes to generate the free base.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM. Add the freshly prepared H-Gly-OMe solution to the this compound solution.

-

Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction's progress by TLC until the this compound is consumed.

-

Work-up:

-

Dilute the reaction mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification: Purify the crude product by flash chromatography on silica (B1680970) gel if necessary.

Bioconjugation: Protein Labeling

This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) or dialysis equipment

Procedure:

-

Protein Preparation: If necessary, exchange the protein buffer to the conjugation buffer using dialysis or a desalting column to remove any buffers containing primary amines. Adjust the protein concentration.

-

This compound Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation: Add the desired molar excess of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a common starting point. Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted this compound. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).

Signaling Pathways

This compound is a synthetic amino acid derivative used as a chemical tool for synthesis and is not known to be directly involved in biological signaling pathways. Its role is to provide a protected and activated form of phenylalanine for incorporation into larger molecules, which may then have biological activity.

Visualizing Workflows

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Caption: General experimental workflow for protein bioconjugation with this compound.

References

Technical Guide: Physical and Chemical Properties of Z-Phe-OSu

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-α-Z-L-phenylalanine N-hydroxysuccinimide ester (Z-Phe-OSu), a critical reagent in peptide synthesis and bioconjugation.

Core Properties of this compound

This compound is an amino acid derivative where the amino group of L-phenylalanine is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is activated as an N-hydroxysuccinimide (NHS) ester.[1] This dual functionality makes it a valuable building block for the controlled and efficient formation of peptide bonds.[1]

Physical Properties

This compound is typically supplied as a white to off-white powder or crystalline solid.[1][2] Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀N₂O₆ | [1][3][4] |

| Molecular Weight | 396.39 g/mol | [2] |

| Melting Point | 138 - 140.5 °C | [1][2][] |

| Appearance | White to off-white powder/solid | [1][2] |

| Optical Rotation | [α]²⁰/D = -59 ± 1º (c=1 in DMF) | [1] |

Chemical Properties

Solubility: this compound is soluble in various organic solvents, which is crucial for its application in solution-phase peptide synthesis.[6] It readily dissolves in polar aprotic solvents including:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF)[6]

Stock solutions are typically prepared in anhydrous organic solvents like DMF or Dimethyl Sulfoxide (DMSO).[7][8]

Stability: As an N-hydroxysuccinimide ester, the stability of this compound is a critical consideration. The primary degradation pathway is hydrolysis of the ester bond, which is highly dependent on environmental factors.[7][9]

-

pH: The rate of hydrolysis increases significantly with increasing pH.[9] Reactions are often carried out in a slightly alkaline pH range (7.2-8.5) as a compromise between the nucleophilicity of the amine and the stability of the ester.

-

Moisture: this compound is sensitive to moisture and should be handled and stored in dry conditions to prevent hydrolysis.[8][10] It is recommended to allow the container to equilibrate to room temperature before opening to avoid condensation.[8]

-

Storage: For long-term stability, this compound should be stored in a freezer at temperatures between 0-8°C or under -20°C, sealed in a dry environment.[1][2] Stock solutions in anhydrous solvents like DMF can be stored at -20°C.[8]

Reactivity: The N-hydroxysuccinimide ester moiety of this compound is highly reactive towards primary and secondary amines, facilitating the formation of a stable amide bond under mild conditions.[6] This reaction, known as aminolysis, is the basis for its use in peptide synthesis. The benzyloxycarbonyl (Z) protecting group is stable under these coupling conditions and can be subsequently removed by catalytic hydrogenation.[6]

Experimental Protocols

The following is a detailed methodology for a typical solution-phase peptide coupling reaction using this compound. This protocol is adapted from established procedures for similar Z-protected amino acid-OSu esters.[6]

Solution-Phase Dipeptide Synthesis: Z-Phe-Gly-OMe

This protocol details the coupling of this compound with glycine (B1666218) methyl ester (H-Gly-OMe) to form the protected dipeptide Z-Phe-Gly-OMe.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Preparation of Glycine Methyl Ester Free Base:

-

In a round-bottom flask, dissolve glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

-

To this solution, add DIPEA or TEA (1.1 equivalents) and stir at room temperature for 15-20 minutes. This generates the free base of glycine methyl ester, which is used directly in the next step.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared H-Gly-OMe solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

-

Reaction Monitoring:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting material (this compound) is consumed.

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (twice) to remove unreacted amine and the base (DIPEA/TEA).

-

Saturated NaHCO₃ solution (twice) to remove unreacted starting material and the N-hydroxysuccinimide byproduct.

-

Brine (once).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

The column is typically eluted with a gradient of ethyl acetate in hexane to yield the pure Z-Phe-Gly-OMe.

-

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow described above.

Caption: Reaction scheme for peptide bond formation.

Caption: Experimental workflow for dipeptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 3397-32-8 [chemicalbook.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester | C21H20N2O6 | CID 12876457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Z-Phe-osu: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Z-Phe-osu (N-Benzyloxycarbonyl-L-phenylalanine N-succinimidyl ester), a critical parameter for its application in peptide synthesis and bioconjugation. Due to the limited availability of precise quantitative solubility data in public literature, this guide offers a qualitative assessment and presents a detailed experimental protocol for determining its solubility, empowering researchers to ascertain precise values tailored to their specific laboratory conditions.

Introduction to this compound

This compound is a widely utilized activated amino acid derivative in chemical and pharmaceutical research. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the amine functionality of phenylalanine, while the N-hydroxysuccinimide (OSu) ester activates the carboxyl group for efficient amide bond formation. This dual functionality makes this compound a valuable reagent for the synthesis of peptides and for the conjugation of phenylalanine to other molecules. Understanding its solubility in various organic solvents is paramount for designing and optimizing reaction conditions, ensuring homogeneity, and maximizing yields.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively documented, it is generally characterized as being soluble in a range of common organic solvents.[1] The table below summarizes the qualitative solubility of this compound. For context, a structurally similar compound, FMOC-succinimide (FMOC-OSu), is soluble in Dimethyl Sulfoxide (DMSO) at approximately 20 mg/mL and in N,N-Dimethylformamide (DMF) at about 25 mg/ml.[2]

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| N,N-Dimethylformamide | C₃H₇NO | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide | C₂H₆OS | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Chlorinated | Soluble |

| Tetrahydrofuran | C₄H₈O | Ether | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Soluble |

| Acetonitrile | C₂H₃N | Nitrile | Soluble |

| Methanol | CH₄O | Polar Protic | Soluble |

| Ethanol | C₂H₆O | Polar Protic | Soluble |

Note: "Soluble" indicates that the compound is expected to dissolve in the solvent, but the exact concentration at saturation is not specified in available literature. Researchers should determine the quantitative solubility for their specific application.

Experimental Protocol: Determining the Solubility of this compound

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).[3][4][5]

Materials and Equipment

-

This compound

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure

a. Preparation of Saturated Solution

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a vortex mixer within a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

b. Sample Preparation for Analysis

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any undissolved solid particles, either centrifuge the sample at a high speed or filter it through a syringe filter (0.22 µm or 0.45 µm). This step is critical to avoid artificially high solubility readings.

-

Accurately dilute the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

c. HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Storage and Stability of Z-Phe-Osu

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of Z-Phe-Osu (N-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester). Adherence to these guidelines is crucial for ensuring the reactivity and integrity of this reagent, leading to successful and reproducible outcomes in peptide synthesis and other bioconjugation applications.

Core Principles of this compound Stability

This compound is an activated ester of Z-phenylalanine, designed for the efficient formation of amide bonds with primary amines. The reactivity of the N-hydroxysuccinimide (NHS) ester group, however, also makes it susceptible to degradation, primarily through hydrolysis. This competing reaction with water cleaves the active ester, yielding Z-phenylalanine and N-hydroxysuccinimide, thereby reducing the efficiency of the desired coupling reaction. Understanding and mitigating the factors that promote hydrolysis are key to preserving the quality of the reagent.

Recommended Storage and Handling Guidelines

Proper storage and handling are paramount to prevent the degradation of this compound. The primary goal is to minimize exposure to moisture and high temperatures.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Store in a freezer at -20°C or below for long-term storage.[1][2][3] For short-term use, refrigeration at 2-8°C is acceptable.[4][5] | Low temperatures significantly reduce the rate of hydrolysis and other potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1][2] | Minimizes exposure to atmospheric moisture, which is a key driver of hydrolysis. |

| Form | Store as a solid.[1][2] | The solid state is significantly more stable than solutions. |

| Light Exposure | Store in a dark container or protect from light. | While not explicitly stated in the search results for this compound, protecting reagents from light is a general best practice to prevent photochemical degradation. |

| Handling | Allow the container to warm to room temperature before opening. | This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis. |

Stability Profile of this compound

3.1. Factors Affecting Stability

The stability of this compound is primarily influenced by pH, temperature, and the presence of nucleophiles.

-

pH: The rate of hydrolysis of NHS esters is highly pH-dependent. Stability is greatest at acidic pH (4-6). As the pH increases, the rate of hydrolysis accelerates significantly.

-

Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, keeping the reagent cold is crucial.

-

Moisture: As the primary degradation pathway is hydrolysis, exposure to water must be minimized. This includes atmospheric moisture and residual water in solvents.

-

Incompatible Materials: Avoid strong oxidizing agents.[6] Also, be aware that buffers containing primary amines (e.g., Tris) will react with this compound and should be avoided during storage and in reactions where conjugation is not desired.

Table 2: Qualitative Stability of this compound in Different Media

| Medium | Stability | Notes |

| Solid (as supplied) | High | Stable for extended periods when stored correctly at -20°C under an inert atmosphere.[1][2][6] |

| Anhydrous Organic Solvents (e.g., DMF, DMSO) | Moderate | Solutions should be prepared fresh for best results. If storage is necessary, use anhydrous solvents and store at -20°C. |

| Aqueous Solutions | Low | This compound has limited stability in aqueous media. It is recommended not to store aqueous solutions for more than a day. |

Experimental Protocols

4.1. Protocol for Stability Assessment of this compound by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific conditions (e.g., in a particular solvent or at a certain temperature).

-

Preparation of Standards:

-

Prepare a stock solution of high-purity this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMF) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero standard.

-

Prepare a separate stock solution of the expected primary degradation product, Z-phenylalanine, to identify its retention time.

-

-

Sample Preparation for Stability Study:

-

Prepare a solution of this compound in the solvent or buffer system to be tested at the same concentration as the standard.

-

Incubate the test solution under the desired conditions (e.g., specific temperature, pH).

-

-

HPLC Analysis:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the test solution and the standard solution onto a reverse-phase HPLC system.

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: Start with a suitable gradient (e.g., 30-90% B over 15 minutes) to ensure separation of this compound from Z-phenylalanine.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

-

-

-

Data Analysis:

-

Measure the peak area of this compound at each time point.

-

Calculate the percentage of remaining this compound relative to the time-zero sample.

-

Plot the percentage of intact this compound against time to determine the degradation rate.

-

Visualizations

Caption: Logical relationship of factors influencing this compound stability.

Caption: A typical workflow for a peptide coupling reaction using this compound.

Conclusion

The stability of this compound is critical for its successful application in synthesis. By adhering to strict storage and handling protocols that minimize exposure to heat and moisture, researchers can ensure the high reactivity and purity of the reagent. While quantitative degradation kinetics for this compound are not widely published, the well-understood principles of NHS ester stability provide a strong framework for its effective use. For optimal results, it is always recommended to use freshly prepared solutions and to verify the purity of the reagent if it has been stored for an extended period.

References

Z-Phe-OSu in Peptide Synthesis: A Technical Guide to Its Mechanism of Action

For researchers, scientists, and drug development professionals, the synthesis of peptides with high purity and yield is a cornerstone of their work. The choice of coupling strategy and reagents is critical to achieving these goals. This in-depth technical guide explores the mechanism of action of Z-Phe-OSu (N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester), a widely utilized activated ester in solution-phase peptide synthesis. This document provides a comprehensive overview of its core mechanism, quantitative performance data, detailed experimental protocols, and visual representations of the key processes.

The Core Mechanism: Activated Esters in Peptide Bond Formation

Peptide synthesis fundamentally involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] However, the direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions that can compromise the integrity of the peptide. To facilitate this reaction under milder conditions, the carboxyl group is "activated" to increase its electrophilicity.[2]

This compound is an example of a pre-formed, stable activated ester. The mechanism of action revolves around the following key principles:

-

N-α-Protection: The amino group of phenylalanine is protected by a benzyloxycarbonyl (Z or Cbz) group. This urethane-type protecting group is crucial to prevent self-polymerization of the amino acid and to ensure that the peptide bond forms in the correct sequence.[1] The Z-group is stable under the coupling conditions and can be selectively removed later, typically by catalytic hydrogenation.

-

Carboxyl Group Activation: The carboxyl group of Z-L-phenylalanine is activated by forming an ester with N-hydroxysuccinimide (NHS or HOSu). The N-hydroxysuccinimide moiety is an excellent leaving group, making the carbonyl carbon of the phenylalanine highly susceptible to nucleophilic attack.[3]

-

Nucleophilic Attack and Peptide Bond Formation: The free amino group of a second amino acid (or peptide) acts as a nucleophile, attacking the activated carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses to form the desired peptide bond and release N-hydroxysuccinimide as a byproduct.[4] This reaction proceeds efficiently under mild conditions, minimizing the risk of side reactions.[3]

A key advantage of using pre-formed activated esters like this compound is the reduction of side reactions that can occur with in-situ coupling reagents, such as the formation of N-acylurea byproducts when using carbodiimides.[3]

Quantitative Data Presentation

The efficiency of peptide coupling reactions is paramount. The following tables summarize representative quantitative data for peptide synthesis using Z-protected amino acid OSu esters and provide a comparative overview of the performance of different coupling reagents.

Table 1: Representative Performance Data for Dipeptide Synthesis using a Z-Protected Amino Acid OSu Ester

| Parameter | Representative Value/Range | Notes |

| Coupling Reaction Time | 4 - 12 hours | Monitored by Thin Layer Chromatography (TLC) to ensure completion of the reaction.[3] |

| Crude Product Yield | 85 - 95% | This represents the yield after the initial aqueous work-up, prior to purification.[3] |

| Purified Product Yield | 70 - 85% | Yield after purification by silica (B1680970) gel column chromatography. This is highly dependent on the efficiency of the purification process.[3] |

| Purity (Post-Purification) | >95% | As determined by High-Performance Liquid Chromatography (HPLC) and/or Nuclear Magnetic Resonance (NMR) analysis.[3] |

| Deprotection Time (Z-group) | 1 - 4 hours | For catalytic transfer hydrogenation. Reaction progress should be monitored by TLC.[3] |

| Deprotection Yield | >90% | Yield of the deprotected dipeptide after work-up.[3] |

Note: This data is based on the synthesis of a dipeptide using Z-Lys(Z)-OSu and is representative of the performance expected for this compound under similar conditions.[3]

Table 2: Comparative Overview of Racemization Levels for Different Coupling Reagents

| Coupling Reagent/Method | Model System | Base | Racemization (%) | Reference(s) |

| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | [5] |

| PyBOP | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 3.8% | [6] |

| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.7% | [6] |

| HBTU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.6% | [6] |

| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | DIEA | 1.3% | [6] |

| HATU | Fmoc-Ser(Ac₃GlcNAcα)-OH | NMM | 0.4% | [6] |

| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | [5] |

| Z-Amino Acid-OSu | General | Weak Base | Very Low | Urethane-protected amino acid active esters are known to have a low propensity for racemization. |

Note: Racemization is a critical parameter in peptide synthesis. The use of urethane-based protecting groups like the Z-group significantly suppresses racemization by preventing the formation of the highly racemization-prone 5(4H)-oxazolone intermediate.[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of a dipeptide using this compound in a solution-phase approach.

Materials and Reagents

-

Z-L-phenylalanine N-hydroxysuccinimide ester (this compound)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Ala-OEt·HCl)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

-

10% Palladium on carbon (Pd/C)

-

Ammonium (B1175870) formate (B1220265) or Formic acid (for Z-group deprotection)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

Protocol for the Synthesis of Z-Phe-Gly-OMe

-

Preparation of the Free Amino Acid Ester:

-

Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1.1 equivalents) in anhydrous DCM.

-

Add DIPEA or TEA (1.1 equivalents) to the solution and stir at room temperature for 15-20 minutes to generate the free base of the amino acid ester. This solution is used directly in the next step.[3]

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the freshly prepared amino acid ester solution to the this compound solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting this compound is consumed.[3]

-

-

Aqueous Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x volume of the organic layer) to remove unreacted amine and base.

-

Saturated NaHCO₃ solution (2 x volume of the organic layer) to remove unreacted acid and N-hydroxysuccinimide.

-

Brine (1 x volume of the organic layer).

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[3]

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a suitable solvent gradient (e.g., ethyl acetate in hexanes).

-

Collect the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield the pure Z-Phe-Gly-OMe.[3]

-

Protocol for Z-Group Deprotection

-

Reaction Setup:

-

Dissolve the protected dipeptide (e.g., Z-Phe-Gly-OMe, 1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).

-

Add ammonium formate (4-5 equivalents) or formic acid as the hydrogen donor.[3]

-

-

Deprotection Reaction:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[3]

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with additional methanol or ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected dipeptide ester (e.g., H-Phe-Gly-OMe).

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism and experimental workflow.

Caption: Mechanism of peptide bond formation using this compound.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Z) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Z or Cbz) group stands as a foundational protecting group in the toolkit of synthetic organic chemists. Since its introduction by Max Bergmann and Leonidas Zervas in 1932, the Z group has been instrumental in the advancement of peptide synthesis and has found broad application in the synthesis of complex molecules, including pharmaceuticals. Its enduring relevance is a testament to its unique combination of stability, ease of introduction, and versatile deprotection methods. This technical guide provides an in-depth exploration of the benzyloxycarbonyl protecting group, encompassing its core principles, quantitative data on its application, detailed experimental protocols, and visualizations of key chemical transformations.

Core Principles and Strategic Applications

The primary function of the benzyloxycarbonyl group is the temporary protection of primary and secondary amines by converting them into significantly less reactive carbamates. This masking of the amine's nucleophilicity is crucial in multi-step syntheses to prevent unwanted side reactions.[1] The Z group is particularly valued for its stability across a wide range of reaction conditions, including basic and mildly acidic media.[1]

A key strategic advantage of the Z group is its orthogonality with other common amine protecting groups. It is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This orthogonality is a critical feature in the strategic design of complex synthetic routes, particularly in solid-phase peptide synthesis (SPPS). Furthermore, the introduction of the Cbz group can enhance the crystallinity of synthetic intermediates, often simplifying their purification.[1]

Data Presentation: A Quantitative Overview

The efficiency of the introduction and removal of the benzyloxycarbonyl group is a critical factor in its application. The following tables summarize quantitative data from various studies, providing a comparative look at reaction yields and conditions.

Table 1: Introduction of the Benzyloxycarbonyl (Z) Group to Various Amines

| Amine Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |

| Aniline | Benzyl (B1604629) chloroformate | NaHCO₃ | THF/H₂O | 20 | High | [4] |

| Glycine | Benzyl chloroformate | Na₂CO₃/NaHCO₃ | H₂O | - | High | [5] |

| Various aliphatic and aromatic amines | Benzyl chloroformate | - | PEG-600 | - | High | [5] |

| Various amines | Benzyl chloroformate | - | H₂O | 0.08-3 | 98-99 | [6] |

| L-Phenylalanine | Benzyl chloroformate | 3N NaOH | THF/H₂O | - | High | |

| Secondary Amides | Benzyl chloroformate | LiHMDS | - | - | High | [5] |

Table 2: Deprotection of Benzyloxycarbonyl (Z) Protected Amines

| Substrate | Deprotection Method | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

| Cbz-protected amines | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol | 1-4 | High | [2] |

| Cbz-protected amines | Transfer Hydrogenation | 10% Pd/C, Ammonium formate | Methanol | 1-3 | High | [2] |

| Cbz-protected amines | Acidolysis | 33% HBr in Acetic Acid | Acetic Acid | 0.3-2 | High | [2] |

| N-Cbz-tyrosine | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | EtOH:EtOAc (1:1) | - | 100 | [7] |

| Cbz-protected pyrrolidine | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | - | - | 98 | [7] |

| N-Cbz protected amines | Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc | 24 | High | [8] |

| N-Cbz protected amines | Lewis Acid Cleavage | AlCl₃ | HFIP | 2-16 | High | [8] |

| Cbz-L-Phe-L-Leu-OEt | Catalytic Hydrogenolysis | 10% Pd/C, H₂ | Aqueous TPGS-750-M | < 2 | >95 | [9] |

| Benzyl p-N-Cbz benzoate | Transfer Hydrogenation | 10% Pd-C, NaBH₄ | Methanol | 0.5 | 92 | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the introduction and removal of the benzyloxycarbonyl protecting group, based on commonly cited experimental procedures.

Protocol 1: Introduction of the Z Group (N-protection) under Schotten-Baumann Conditions

This protocol describes a standard procedure for the N-protection of an amine using benzyl chloroformate under aqueous basic conditions.

Materials:

-

Amine substrate (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.1–1.5 equiv)

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv) or 3N NaOH (1.1 equiv)

-

Tetrahydrofuran (THF) and Water (or other suitable solvent system)

-

Ethyl acetate (B1210297) and 1M HCl for work-up

Procedure:

-

Dissolution: Dissolve the amine substrate in a suitable solvent mixture, such as THF and water (2:1).

-

Basification: Add the base (e.g., NaHCO₃) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains low.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Deprotection of the Z Group by Catalytic Hydrogenolysis

This is the most widely used method for Z group removal due to its mild and clean reaction conditions.[2]

Materials:

-

Z-protected compound (1.0 equiv)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon)

Procedure:

-

Dissolution: Dissolve the Z-protected compound in a suitable solvent in a flask equipped with a stir bar.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For laboratory scale, a balloon filled with hydrogen is often sufficient.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Deprotection of the Z Group by Acidolysis with HBr in Acetic Acid

This method is useful for substrates that are sensitive to hydrogenation.[2]

Materials:

-

Z-protected compound

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Anhydrous diethyl ether

Procedure:

-

Dissolution: Dissolve the Z-protected compound in 33% HBr in acetic acid.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 20 minutes to a few hours. Monitor the reaction by TLC.

-

Precipitation: Add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows involving the benzyloxycarbonyl protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. thalesnano.com [thalesnano.com]

- 8. Cbz-Protected Amino Groups [organic-chemistry.org]

- 9. greentech.fr [greentech.fr]

- 10. researchgate.net [researchgate.net]

The Core Function of N-hydroxysuccinimide (OSu) Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS or OSu) esters are a cornerstone in the field of bioconjugation, enabling the covalent modification of biomolecules with a high degree of efficiency and specificity.[1] Their versatility has made them indispensable tools in a wide array of applications, from fundamental research to the development of novel therapeutics and diagnostics.[2][3] This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, quantitative data for reaction optimization, detailed experimental protocols, and visual representations of key processes.

Core Principle: Amine-Reactive Chemistry

The primary function of an N-hydroxysuccinimide ester is to act as an activated form of a carboxylic acid, facilitating its reaction with primary amines (-NH₂).[1][4] This reactivity is central to the formation of stable amide bonds, covalently linking the molecule of interest to proteins, peptides, antibodies, and other biomolecules.[5][] The reaction predominantly targets the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of proteins.[2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.[][7] While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles like hydroxyl groups (serine, threonine, tyrosine), though the resulting ester bonds are less stable than amide bonds.[2]

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, which cleaves the ester and renders it inactive.[7][8] The efficiency of the desired aminolysis reaction is therefore a balance between the rate of reaction with the amine and the rate of hydrolysis, which is significantly influenced by pH and temperature.[7][9]

Quantitative Data for Reaction Optimization

The successful application of NHS ester chemistry hinges on the careful control of reaction parameters. The following tables summarize key quantitative data to aid in the design and optimization of bioconjugation experiments.

| Table 1: Stability of NHS Esters as a Function of pH and Temperature | ||

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours[10][11] |

| 7.0 | Room Temperature | ~7 hours[7][12] |

| 8.0 | 4 | ~1 hour[7] |

| 8.5 | Room Temperature | 125-180 minutes[7] |

| 8.6 | 4 | 10 minutes[10][11] |

| 9.0 | Room Temperature | Minutes[7][13] |

| Table 2: Key Parameters for NHS Ester Conjugation Reactions | |

| Parameter | Recommended Condition/Value |

| Optimal Reaction pH | 7.2 - 8.5[5] |

| Typical Reaction Temperature | 4°C to Room Temperature (20-25°C)[10] |

| Typical Reaction Time | 30 minutes to 4 hours at Room Temperature; Overnight at 4°C[10] |

| Molar Excess of NHS Ester (for protein labeling) | 10 to 20-fold[14] |

| Recommended Buffers | Phosphate, Borate, Bicarbonate, HEPES (amine-free)[7][10] |

| Solvents for Stock Solutions | Anhydrous DMSO or DMF[3][15] |

Signaling Pathways and Experimental Workflows

NHS esters are instrumental in elucidating signaling pathways, primarily through their use in crosslinking experiments to identify protein-protein interactions. Bifunctional NHS esters can covalently link interacting proteins, allowing for their subsequent isolation and identification.

The following diagram illustrates the general chemical reaction mechanism of an NHS ester with a primary amine.

A typical experimental workflow for conjugating a molecule to a protein using an NHS ester is depicted below.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol provides a general method for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye or biotin) to a protein.

Materials:

-

Protein of interest (1-10 mg/mL)

-

NHS ester-activated molecule

-

Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[14] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the labeling reaction.[7]

-

Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[10]

-

Initiate the Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently vortexing.[14] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[10]

-

Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[10] If the label is light-sensitive, protect the reaction from light.

-

Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1] Incubate for 15-30 minutes at room temperature.[1]

-

Purify the Conjugate: Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[14]

-

Characterize the Conjugate: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate using spectrophotometric methods.

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using an NHS Ester Linker

This protocol describes a common strategy for creating an ADC by conjugating a drug-linker complex to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Drug-linker complex with a terminal NHS ester

-

Conjugation buffer (e.g., Borate buffer, pH 8.5)[1]

-

Quenching reagent (e.g., 1 M Tris buffer)[1]

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Antibody: Exchange the antibody into the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

-

Prepare the Drug-Linker Solution: Dissolve the drug-linker-NHS ester complex in an appropriate organic solvent (e.g., DMSO).

-

Conjugation Reaction: Add the drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-drug to antibody) to achieve the desired drug-to-antibody ratio (DAR).[1]

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.[1]

-

Quench the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to cap any unreacted NHS esters.[1] Incubate for 15-30 minutes.[1]

-

Purify the ADC: Purify the ADC from unconjugated drug-linker and other byproducts using size-exclusion chromatography or other appropriate purification methods.

-

Characterize the ADC: Analyze the final ADC to determine the average DAR, purity, and aggregation levels.

Protocol 3: Immobilization of a Protein onto a Surface using an NHS Ester

This protocol outlines the immobilization of a protein onto a surface functionalized with NHS esters.

Materials:

-

NHS ester-activated surface (e.g., glass slide, beads)

-

Protein to be immobilized

-

Immobilization buffer (e.g., 0.1 M PBS, pH 7.4)[4]

-

Quenching/Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)[4]

-

Washing buffer (e.g., PBS with 0.05% Tween 20)[4]

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the immobilization buffer at a concentration of 0.1-1.0 mg/mL.

-

Protein Immobilization: Apply the protein solution to the NHS ester-activated surface and incubate for 1-4 hours at room temperature or overnight at 4°C.[4]

-

Wash: Remove the protein solution and wash the surface thoroughly with the washing buffer to remove non-covalently bound protein.

-

Quench/Block: Immerse the surface in the quenching/blocking buffer for 30 minutes to deactivate any remaining NHS ester groups.[4]

-

Final Wash: Rinse the surface with deionized water and dry under a stream of nitrogen.

-

Characterization: Confirm successful protein immobilization using appropriate surface analysis techniques (e.g., FTIR, XPS, or functional assays).[4]

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. broadpharm.com [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. lumiprobe.com [lumiprobe.com]

Z-Phe-Osu in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the precise and stable linkage of molecules to biomacromolecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of chemical strategies, N-hydroxysuccinimide (NHS) esters stand out for their efficiency in reacting with primary amines to form robust amide bonds. This guide focuses on a specific and valuable reagent within this class: N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester, commonly referred to as Z-Phe-Osu.

This compound is a versatile molecule that combines the amine-reactive NHS ester functionality with a benzyloxycarbonyl (Z) protected phenylalanine residue.[1] This unique structure makes it a valuable building block in peptide synthesis and, more critically, in the construction of sophisticated bioconjugates.[1] Its applications are particularly notable in the burgeoning field of antibody-drug conjugates (ADCs), where it can be incorporated into cleavable peptide linkers.[2] This guide will provide a comprehensive technical overview of this compound, including its chemical properties, detailed experimental protocols for its use in bioconjugation, quantitative data on reaction parameters, and visualizations of relevant workflows and biological pathways.

Core Principles of this compound Bioconjugation

The fundamental chemistry governing the application of this compound in bioconjugation is the reaction of its N-hydroxysuccinimide ester with a primary amine. This nucleophilic acyl substitution results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][] The primary amine targets on biomolecules are typically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[5]

The benzyloxycarbonyl (Z) group serves as a protecting group for the amine of the phenylalanine residue. This protection is stable under the conditions required for the NHS ester reaction but can be removed under specific conditions, such as catalytic hydrogenation, if further modification at that site is desired.[5]

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| Chemical Name | N-α-Benzyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester |

| Synonyms | This compound, Z-L-phenylalanine N-hydroxysuccinimide ester |

| CAS Number | 3397-32-8 |

| Molecular Formula | C₂₁H₂₀N₂O₆ |

| Molecular Weight | 396.38 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

| Reactivity | Highly reactive towards primary amines |

Applications in Bioconjugation

While this compound is a staple in solid-phase peptide synthesis, its application extends to more complex bioconjugation strategies, most notably in the development of ADCs.

Antibody-Drug Conjugates (ADCs)

In the architecture of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the therapeutic.[6][7][] Z-Phe is often incorporated into dipeptide linkers, such as Val-Cit (valine-citrulline) or Phe-Lys (phenylalanine-lysine), which are designed to be cleaved by specific lysosomal proteases like Cathepsin B upon internalization of the ADC into a cancer cell.[2][9]